molecular formula C6H13B B3344068 2-Bromo-2,3-dimethylbutane CAS No. 594-52-5

2-Bromo-2,3-dimethylbutane

Cat. No.: B3344068
CAS No.: 594-52-5
M. Wt: 165.07 g/mol
InChI Key: NILGDLGIGRGWRL-UHFFFAOYSA-N
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Description

2-Bromo-2,3-dimethylbutane is an organic compound with the molecular formula C6H13Br. It is a brominated derivative of 2,3-dimethylbutane and is classified as an alkyl halide. This compound is of interest due to its reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2,3-dimethylbutane, leading to the formation of the brominated product.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but may involve more controlled conditions to ensure high yield and purity. The use of continuous flow reactors and precise control of reaction parameters such as temperature and bromine concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2,3-dimethylbutane primarily undergoes elimination and substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Common Reagents and Conditions:

    Elimination: Strong bases like potassium tert-butoxide or sodium ethoxide in solvents such as ethanol or tert-butanol.

    Substitution: Nucleophiles like sodium ethoxide or potassium cyanide in polar aprotic solvents.

Major Products:

    Elimination: 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene.

    Substitution: Corresponding ethers or nitriles, depending on the nucleophile used.

Scientific Research Applications

2-Bromo-2,3-dimethylbutane is used in various scientific research applications, particularly in organic synthesis and mechanistic studies. Its reactivity makes it a valuable compound for studying elimination and substitution reactions. Additionally, it can serve as a precursor for more complex molecules in medicinal chemistry and materials science.

Mechanism of Action

The primary mechanism of action for 2-Bromo-2,3-dimethylbutane involves its role as an alkylating agent. In elimination reactions, the bromine atom is abstracted by a base, leading to the formation of a double bond. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    2-Bromo-2-methylpropane: Another alkyl halide with similar reactivity but different steric properties.

    2-Chloro-2,3-dimethylbutane: A chlorinated analogue with different leaving group properties.

    2-Iodo-2,3-dimethylbutane: An iodinated analogue with a better leaving group but less commonly used due to the higher cost of iodine.

Uniqueness: 2-Bromo-2,3-dimethylbutane is unique due to its specific structure, which allows for the formation of multiple elimination products. Its reactivity and the ease of handling bromine compared to other halogens make it a preferred choice in many synthetic applications.

Properties

IUPAC Name

2-bromo-2,3-dimethylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-5(2)6(3,4)7/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILGDLGIGRGWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334769
Record name 2-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-52-5
Record name 2-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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